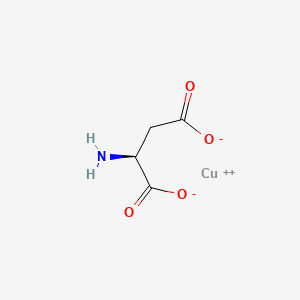

Copper L-aspartate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

57609-01-5 |

|---|---|

Molecular Formula |

C4H5CuNO4 |

Molecular Weight |

194.63 g/mol |

IUPAC Name |

copper;(2S)-2-aminobutanedioate |

InChI |

InChI=1S/C4H7NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |

InChI Key |

LHBCBDOIAVIYJI-DKWTVANSSA-L |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Cu+2] |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Copper(II) L-Aspartate Complexes

This technical guide provides a comprehensive overview of the synthesis and characterization of copper(II) L-aspartate complexes. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, data interpretation, and a fundamental understanding of these coordination compounds. The guide covers various synthesis protocols, in-depth characterization techniques, and a summary of their potential biological activities.

Introduction

Copper complexes with amino acids have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly in the biomedical field. Copper, an essential trace element, is known to play a crucial role in various biological processes.[1] L-aspartic acid, a non-essential amino acid, can act as a versatile ligand, coordinating with metal ions through its amino and carboxylate groups. The resulting copper(II) L-aspartate complexes have been explored for their potential as antidiabetic, antimicrobial, and antitumor agents.[2][3] Understanding the synthesis and detailed characterization of these complexes is paramount for developing new metal-based therapeutic agents and for elucidating their mechanisms of action.

Synthesis of Copper(II) L-Aspartate Complexes

The synthesis of copper(II) L-aspartate complexes can be achieved through various methods, with the most common approach involving the reaction of a copper(II) salt with L-aspartic acid in an aqueous solution. The pH of the reaction medium and the stoichiometry of the reactants are critical parameters that influence the structure and composition of the final product.

General Synthesis Workflow

The general workflow for the synthesis of copper(II) L-aspartate complexes is depicted below. This process typically involves the dissolution of reactants, pH adjustment, reaction under controlled temperature, and subsequent isolation and purification of the complex.

Detailed Experimental Protocol: Synthesis of Cu(Asp)Cl₂

This protocol is adapted from a method described for the synthesis of copper(II)-aspartate complexes.[2][4]

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

L-Aspartic acid

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Distilled water

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of CuCl₂·2H₂O by dissolving 1 mmol of the salt in 25 mL of distilled water.

-

Prepare a solution of L-aspartic acid by dissolving 3 mmol of the amino acid in 25 mL of distilled water.

-

-

Reaction:

-

Isolation and Purification:

-

After the reflux period, cool the solution to room temperature.

-

Freeze-dry the resulting solution for 48 hours to obtain the solid complex.[2]

-

The resulting solid, typically blue or green, is the copper(II) L-aspartate complex.[2][4] The yield can be determined gravimetrically. A yield of 95.02% has been reported for a synthesis at pH 4 for 3 hours.[2]

-

Characterization of Copper(II) L-Aspartate Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure, composition, and properties of the synthesized copper(II) L-aspartate complexes.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized copper(II) L-aspartate complex.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups involved in the coordination of L-aspartic acid to the copper(II) ion. The coordination of the amino (-NH₂) and carboxylate (-COO⁻) groups to the metal center results in shifts in their characteristic vibrational frequencies compared to the free ligand.

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the dried complex with potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

Data Interpretation:

-

The coordination of the amino group is indicated by a shift in the N-H stretching vibrations.

-

The involvement of the carboxylate group in coordination is confirmed by the shift in the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations.[5] The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group.

-

The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the Cu-N and Cu-O stretching vibrations.[5]

Table 1: FT-IR Spectral Data for Copper(II) L-Aspartate and Related Complexes

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3470 | N-H stretching of -NH₂ group | [6] |

| ~1725 | >C=O stretching of carboxylic acid group | [6] |

| 1627-1600 | Asymmetric stretching of carboxylate group (νₐₛ(COO⁻)) | [7] |

| 1365-1480 | Symmetric stretching of carboxylate group (νₛ(COO⁻)) | [5] |

| 455-480 | Cu-O stretching vibration | [5] |

| 368-390 | Cu-N stretching vibration | [5] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are related to the d-orbitals of the copper(II) ion and the geometry of the complex.

Experimental Protocol:

-

Dissolve a known concentration of the complex in a suitable solvent (e.g., distilled water).

-

Record the UV-Vis absorption spectrum, typically in the range of 200-1100 nm.

Data Interpretation:

-

The d-d transitions of the Cu(II) ion in an octahedral or distorted octahedral environment typically appear as a broad band in the visible region.[5]

-

A shift in the maximum absorption wavelength (λₘₐₓ) compared to the uncomplexed copper salt indicates the formation of the complex.[2] For instance, the λₘₐₓ of CuCl₂·2H₂O at 825 nm shifts to around 820-823 nm upon complexation with aspartic acid.[2]

Table 2: UV-Vis Spectral Data for Copper(II) L-Aspartate Complexes

| Complex | λₘₐₓ (nm) | Solvent | Reference |

| CuCl₂·2H₂O | 825 | Water | [2] |

| Cu(Asp)Cl₂ (pH 2) | 823 | Water | [2] |

| Cu(Asp)Cl₂ (pH 4) | 820 | Water | [2] |

| [Cu(Pro)(Val)(H₂O)₂] | ~620 (16,129 cm⁻¹) | Not specified | [5] |

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the complex and to determine the presence of coordinated or lattice water molecules. The analysis involves monitoring the mass of the sample as a function of temperature.

Experimental Protocol:

-

Place a small, accurately weighed amount of the complex in a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

Data Interpretation:

-

Mass loss at lower temperatures (typically below 150°C) corresponds to the removal of lattice or coordinated water molecules.[7][8]

-

Subsequent mass loss at higher temperatures corresponds to the decomposition of the organic ligand.

-

The final residue at high temperatures is often the metal oxide (e.g., CuO).[7][8]

Table 3: Thermal Analysis Data for Copper(II) Amino Acid Complexes

| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |

| [Cu(H₂Asp)(HSer)(H₂O)₂]·H₂O | 40 - 190 | 6 (calc. 16.98) | Loss of H₂O | [7] |

| 190 - 550 | 22 (calc. 62.27) | Decomposition of ligands | [7] | |

| 550 - 1000 | 7.33 (calc. 20.75) | Formation of CuO + Cu₂O | [7] | |

| [Cu(H₂Asp)₂(H₂O)₂]·2H₂O | 60 - 170 | 6 (calc. 12.91) | Loss of H₂O | [7] |

| 170 - 400 | 30 (calc. 64.53) | Decomposition of ligands | [7] | |

| 400 - 1000 | 10.49 (calc. 22.56) | Formation of CuO + Cu₂O | [7] |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. This data is crucial for confirming the empirical formula of the synthesized compound.

Experimental Protocol:

-

A small, accurately weighed sample of the dried complex is combusted in a specialized instrument.

-

The resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, and N.

-

The copper content can be determined by techniques such as atomic absorption spectroscopy or complexometric titration.[6]

Data Interpretation:

-

The experimentally determined percentages are compared with the calculated values for the proposed formula. A close agreement supports the proposed structure.

Table 4: Elemental Analysis Data for Copper(II) Amino Acid Complexes

| Complex Formula | Element | Found (%) | Calculated (%) | Reference |

| C₈H₂₄CuN₂O₁₄ | C | 22.15 | 22.05 | [7] |

| H | 5.45 | 5.55 | [7] | |

| Cu | 14.67 | 14.58 | [7] | |

| N | 6.46 | 6.43 | [7] | |

| C₁₀H₂₆CuN₂O₇ | C | 34.29 | 34.33 | [7] |

| H | 7.33 | 7.49 | [7] | |

| Cu | 18.07 | 18.16 | [7] | |

| N | 8.04 | 8.01 | [7] |

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and stereochemistry.[9]

Experimental Protocol:

-

A suitable single crystal of the complex is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected and analyzed to solve the crystal structure.

Data Interpretation:

-

XRD analysis of [Cu(L-aspartate)(imidazole)]·2H₂O revealed a distorted square-pyramidal geometry around the copper atom.[9]

-

In this structure, the L-aspartate ion acts as a tridentate ligand, coordinating through the amino nitrogen and one oxygen from each of the two carboxylate groups.[9]

Table 5: Crystal Structure Data for a Copper(II) L-Aspartate Complex

| Parameter | Value for [Cu(L-aspartate)(imidazole)]·2H₂O | Reference |

| Crystal System | Monoclinic | [9] |

| Space Group | P2₁/c | [9] |

| Coordination Geometry | Distorted Square-Pyramidal | [9] |

| L-Aspartate Coordination | Tridentate (N, O, O') | [9] |

Biological Activity and Potential Applications

Copper(II) L-aspartate complexes have been investigated for a range of biological activities. Their potential applications are rooted in the interplay between the copper center and the aspartate ligand.

Antidiabetic Activity

Studies have shown that copper(II)-aspartate complexes can exhibit antidiabetic properties. For example, the complex Cu(Asp)Cl₂ was found to significantly lower blood glucose levels in alloxan-induced diabetic mice, with a glucose-lowering percentage of 76.13%.[2][4]

Enzyme Inhibition

Copper complexes are known to interact with proteins and enzymes. Research has demonstrated that certain copper complexes can potently inhibit aspartate aminotransferase (AST), an enzyme involved in amino acid metabolism.[10] This inhibitory action could be a potential mechanism for their therapeutic effects.

The diagram below illustrates a simplified representation of the inhibitory action of a copper complex on an enzyme.

References

- 1. Improvement in the Pharmacological Profile of Copper Biological Active Complexes by Their Incorporation into Organic or Inorganic Matrix [mdpi.com]

- 2. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 3. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. banglajol.info [banglajol.info]

- 7. researchgate.net [researchgate.net]

- 8. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 9. Copper L-aspartate | 30272-90-3 | Benchchem [benchchem.com]

- 10. Aspartate aminotransferase is potently inhibited by copper complexes: Exploring copper complex-binding proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition of Copper(II) L-Aspartate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Copper(II) L-aspartate, a subject of increasing interest in the fields of coordination chemistry, materials science, and pharmaceutical development. The stability and decomposition pathway of metal-amino acid complexes are critical parameters influencing their synthesis, storage, and biological application. This document synthesizes available data on the thermal behavior of copper L-aspartate, details relevant experimental protocols, and presents visual representations of the decomposition process and analytical workflows.

Thermal Decomposition Profile

The thermal decomposition of copper(II) L-aspartate complexes typically proceeds in multiple stages, beginning with dehydration followed by the decomposition of the organic ligand, ultimately yielding copper oxide as the final residue. The precise nature of the decomposition is dependent on the specific stoichiometry and hydration state of the complex.

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to elucidate the thermal degradation pathway of coordination compounds. Below is a summary of the thermal decomposition data for a hydrated copper(II) L-aspartate complex, specifically Cu(HAsp)₂·6H₂O.[1]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Calculated) | Assignment |

| 1: Dehydration | 80 - 220 | 24.17 | 24.82 | Loss of 6 H₂O molecules |

| 2: Ligand Decomposition | 220 - 420 | 58.01 | 60.65 | Decomposition of aspartate ligands |

| 3: Final Residue Formation | 420 - 1000 | 7.37 (remaining) | 18.27 (as CuO) | Formation of copper oxides (CuO + Cu₂O) |

Note: The data presented is for the specific complex Cu(HAsp)₂·6H₂O. The thermal behavior of other this compound stoichiometries may vary.

For comparison, the thermal decomposition of a related complex, bis(L-asparaginato)copper(II), shows stability up to 250°C, followed by a rapid and continuous mass loss of approximately 76.51% between 250°C and 450°C, corresponding to the loss of the two asparaginato anions, leaving a residue of CuO.[2]

Proposed Decomposition Pathway

The thermal decomposition of the aspartate ligand in the copper complex is a complex process involving several chemical transformations. Studies on the pyrolysis of copper-amino acid complexes suggest that the decomposition is an oxidative process, potentially leading to the formation of Strecker aldehydes.[3]

A proposed general decomposition pathway for the aspartate ligand within the copper complex involves:

-

Decarboxylation: The initial step is likely the loss of carbon dioxide from the carboxyl groups of the aspartate ligand.

-

Deamination and Fragmentation: Subsequent or concurrent deamination and fragmentation of the remaining organic moiety occur, leading to the evolution of various gaseous products.

-

Formation of Copper Oxide: The final stage involves the oxidation of the remaining copper species to form stable copper(II) oxide (CuO).

The following diagram illustrates a simplified proposed decomposition pathway for the aspartate ligand in the copper complex.

Caption: A simplified schematic of the proposed thermal decomposition pathway of a Copper(II) L-aspartate complex.

Experimental Protocols

Accurate and reproducible thermal analysis data is contingent on well-defined experimental protocols. The following sections detail the methodologies for key experiments in the study of the thermal decomposition of this compound.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Objective: To determine the temperature and mass loss associated with the decomposition stages of the this compound complex.

Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC).

Experimental Parameters:

-

Sample Mass: 5-10 mg of the finely ground this compound complex.

-

Sample Pan: Platinum or alumina crucible.

-

Atmosphere: Typically a dynamic inert atmosphere, such as nitrogen or argon, to prevent unwanted oxidative side reactions. A flow rate of 20-50 mL/min is common.[4]

-

Heating Rate: A linear heating rate of 10 °C/min is standard for such analyses.[4]

-

Temperature Range: Ambient temperature (e.g., 25 °C) to 800-1000 °C to ensure complete decomposition.[4]

-

Reference Material (for DTA): An inert material, typically calcined alumina (Al₂O₃).

The following diagram outlines the experimental workflow for TGA/DTA analysis.

Caption: Experimental workflow for the thermogravimetric and differential thermal analysis of Copper(II) L-aspartate.

Evolved Gas Analysis (EGA) by TGA-FTIR or TGA-MS

Objective: To identify the gaseous products evolved during each stage of the thermal decomposition.

Instrumentation: A thermogravimetric analyzer coupled to a Fourier-transform infrared (FTIR) spectrometer or a mass spectrometer (MS) via a heated transfer line.

Experimental Parameters:

-

TGA Parameters: As described in section 3.1.

-

Transfer Line Temperature: Maintained at a temperature high enough (e.g., 200-250 °C) to prevent condensation of the evolved gases.[5]

-

FTIR/MS Acquisition: Spectra are collected continuously throughout the TGA run. The acquisition is often triggered by the TGA software to synchronize the data.[5]

-

FTIR Analysis: The infrared spectra of the evolved gases are analyzed to identify characteristic absorption bands of functional groups (e.g., C=O in CO₂, N-H in NH₃, O-H in H₂O).

-

MS Analysis: The mass-to-charge ratio of the evolved gas molecules and their fragmentation patterns are used to identify the chemical composition of the off-gases.

Concluding Remarks

The thermal decomposition of copper(II) L-aspartate is a multi-step process initiated by dehydration, followed by the complex degradation of the organic ligand, and culminating in the formation of copper oxide. The precise decomposition profile is highly dependent on the stoichiometry and hydration state of the complex. The application of advanced analytical techniques such as TGA, DTA, and evolved gas analysis is crucial for a comprehensive understanding of the thermal behavior of these important coordination compounds. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound and related metal-amino acid complexes. Further research focusing on the detailed kinetic analysis and the elucidation of the complete fragmentation pathway of the aspartate ligand would be of significant value to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. banglajol.info [banglajol.info]

- 3. Thermally induced oxidative decarboxylation of copper complexes of amino acids and formation of strecker aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and comparative thermal degradation study of Co(II), Ni(ΙΙ) and Cu(II) complexes with Asparagine and Urea as mixed ligands [redalyc.org]

- 5. amsec.wwu.edu [amsec.wwu.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Magnetic Susceptibility of Copper(II) L-aspartate

This guide provides a comprehensive overview of the magnetic properties of Copper(II) L-aspartate, a compound of interest in bioinorganic chemistry and materials science. The magnetic behavior of this complex is dictated by the d⁹ electron configuration of the Cu(II) ion, making it an excellent model system for studying magnetic exchange interactions. This document details the quantitative magnetic data, experimental protocols for synthesis and characterization, and the theoretical framework used to interpret its magnetic behavior.

Quantitative Magnetic Data

The magnetic properties of Copper(II) L-aspartate and related complexes have been investigated using techniques such as SQUID magnetometry and Electron Paramagnetic Resonance (EPR). The key parameters are summarized below.

Table 1: Magnetic Properties of Copper(II) L-aspartate and Related Complexes

| Compound/Complex | Parameter | Value | Temperature/Conditions | Reference |

| Cu(L-aspartato) | Specific Heat Peak | - | 3.95 K | [1] |

| Magnetic Susceptibility Peak | - | 6.9 K | [1] | |

| Exchange Interaction (J₁/k) | -12.4 K | - | [1] | |

| Exchange Interaction (J₂/k) | -3.6 K | - | [1] | |

| Interchain Ferromagnetic Coupling (zJ'/k) | 0.4 K | - | [1] | |

| Average g-value | 2.12 | - | [1] | |

| [(L-aspartate)di(2-pyridyl)amine- zinc(II)]hydrate:Cu(II) | g∥ | 2.258 | Room Temperature | [2] |

| g⊥ | 2.066 | Room Temperature | [2] | |

| A∥ | 165 x 10⁻⁴ cm⁻¹ | Room Temperature | [2] | |

| [Cu₄(bpy)₄(aspartate)₂(H₂O)₃]⁴⁺ | J₁ (ferromagnetic) | +8.38 cm⁻¹ | - | [3] |

| J₂ (antiferromagnetic) | -1.27 cm⁻¹ | - | [3] | |

| J₃ (antiferromagnetic) | -0.5 cm⁻¹ | - | [3] | |

| Cu(II) complex with isatin-glutamic acid ligand | Effective Magnetic Moment (μ_eff) | 0.79 - 1.31 μ_B | 2 - 300 K | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of Copper(II) L-aspartate and the measurement of its magnetic susceptibility are crucial for reproducible research.

Synthesis of Copper(II) L-aspartate

This protocol is adapted from procedures for synthesizing copper-amino acid complexes.[5][6]

Materials:

-

L-aspartic acid

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve 0.26 g (2 mmol) of L-aspartic acid in 25 mL of distilled water. Gentle heating may be required.

-

Dissolve 0.17 g (1 mmol) of CuCl₂·2H₂O in 25 mL of distilled water.

-

-

Reaction:

-

Slowly add the copper(II) chloride solution to the L-aspartic acid solution while stirring continuously.

-

Adjust the pH of the mixture to approximately 4-5 by dropwise addition of 0.1 M NaOH solution. A light blue precipitate will begin to form.

-

-

Reflux:

-

Heat the reaction mixture under reflux at 60°C for 2-3 hours to ensure complete reaction and improve crystallinity.

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Collect the blue precipitate by vacuum filtration.

-

Wash the product several times with distilled water to remove any unreacted starting materials and byproducts.

-

Finally, wash the product with a small amount of ethanol to facilitate drying.

-

-

Drying:

-

Dry the resulting blue powder in a desiccator over silica gel or in a vacuum oven at a low temperature (e.g., 40-50°C) to constant weight.

-

Magnetic Susceptibility Measurement Protocols

This is the most sensitive method for determining the magnetic properties of materials.

Apparatus:

-

Superconducting Quantum Interference Device (SQUID) Magnetometer (e.g., Quantum Design MPMS).[7]

-

Gelatin capsules or other suitable sample holders.

-

Microbalance.

Procedure:

-

Sample Preparation:

-

Accurately weigh a few milligrams of the powdered Copper(II) L-aspartate sample.

-

Place the powder into a pre-weighed gelatin capsule. To prevent movement of the powder, a small amount of quartz wool can be used to pack the sample tightly.

-

-

Mounting the Sample:

-

Mount the capsule onto the sample rod of the SQUID magnetometer.

-

-

Data Collection:

-

Temperature Dependence:

-

Cool the sample to the lowest desired temperature (e.g., 1.8 K) in zero applied magnetic field (ZFC mode) or in the presence of a small field (FC mode).

-

Apply a constant, relatively weak magnetic field (e.g., 0.1 T or 1000 Oe).

-

Measure the magnetic moment as the temperature is increased from the base temperature (e.g., 1.8 K) to room temperature (300 K) or higher.

-

-

Field Dependence (Magnetization Isotherm):

-

Set the temperature to a desired value (e.g., 2 K).

-

Measure the magnetic moment as the applied magnetic field is swept from zero up to a maximum value (e.g., 5 or 7 T) and back to zero.

-

-

-

Data Analysis:

-

Correct the raw data for the diamagnetic contribution of the sample holder.

-

Calculate the molar magnetic susceptibility (χ_M) from the measured magnetic moment, the applied field, and the molar mass of the sample.

-

Plot χ_M vs. T and χ_M*T vs. T to analyze the magnetic behavior.

-

The Gouy balance measures the apparent change in the mass of a sample when it is placed in a magnetic field.[2][8][9]

Apparatus:

-

Gouy balance (an analytical balance with one pan suspended between the poles of a powerful electromagnet).

-

Gouy tube (a long, cylindrical sample tube).

-

Electromagnet with a power supply.

-

Gaussmeter.

Procedure:

-

Calibration:

-

Calibrate the instrument using a substance with a known magnetic susceptibility, such as HgCo(SCN)₄.

-

Measure the apparent weight of the empty Gouy tube with the magnetic field off (W_empty, off) and on (W_empty, on).

-

Fill the tube to a calibrated mark with the standard calibrant and measure its weight with the field off (W_cal, off) and on (W_cal, on).

-

-

Sample Measurement:

-

Clean and dry the Gouy tube.

-

Fill the tube with the powdered Copper(II) L-aspartate sample to the same calibrated mark, ensuring uniform packing.

-

Measure the weight of the filled tube with the magnetic field off (W_sample, off) and on (W_sample, on).

-

-

Calculation:

-

The mass susceptibility (χ_g) of the sample is calculated using the change in weight measurements of the sample and the calibrant, and the known susceptibility of the calibrant. The force exerted on the sample is proportional to its volume susceptibility.[2]

-

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and concepts.

References

- 1. University of Ottawa NMR Facility Blog: NMR to Determine Paramagnetic Susceptibilities [u-of-o-nmr-facility.blogspot.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ionicviper.org [ionicviper.org]

- 5. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]

- 8. holmarc.com [holmarc.com]

- 9. Gouy balance - Wikipedia [en.wikipedia.org]

The Coordination Chemistry of Copper with L-Aspartic Acid: A Technical Guide for Researchers

An in-depth exploration of the formation, characterization, and potential applications of copper-L-aspartic acid complexes, tailored for researchers, scientists, and professionals in drug development.

The interaction between copper ions and L-aspartic acid is a cornerstone of bioinorganic chemistry, with implications ranging from fundamental coordination principles to the design of novel therapeutic agents. L-aspartic acid, a naturally occurring amino acid, presents multiple coordination sites—the amino group and two carboxyl groups—leading to the formation of a variety of stable complexes with copper(II) ions. The structure and stability of these complexes are intricately dependent on factors such as pH, temperature, and the molar ratio of the metal to the ligand. This guide provides a comprehensive overview of the coordination chemistry of copper with L-aspartic acid, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental processes.

Complex Formation and Speciation

The coordination of Cu(II) with L-aspartic acid (H₂Asp) is a stepwise process that is highly sensitive to the pH of the solution. At low pH values, the amino acid exists in its protonated form, and coordination with the copper ion is less favorable. As the pH increases, the carboxyl groups and subsequently the amino group deprotonate, facilitating chelation.

Several complex species have been identified in aqueous solutions, including protonated species like CuH(Asp) at lower pH ranges (2.5 to 6), the dominant Cu(Asp) complex around pH 5.5, and the Cu(Asp)₂ species which prevails in the pH range of 7 to 10.[1] At even higher pH, hydroxo complexes such as Cu(Asp)(OH) begin to form.[1] The stability of these complexes generally follows the Irving-Williams order.

The primary coordination centers in L-aspartic acid for copper(II) are the oxygen atoms of the carboxyl groups and the nitrogen atom of the amine group.[1] Spectroscopic evidence suggests the formation of a five-membered chelate ring involving the Cu(II) ion, the oxygen atom of the α-carboxy group, and the nitrogen atom of the amino group.[2]

Quantitative Data on Copper-L-Aspartic Acid Complexes

The stability of copper-L-aspartic acid complexes is quantified by their stability constants (log β) and equilibrium constants (log Kₑ). These constants are crucial for understanding the distribution of different complex species under various conditions.

| Complex Species | log β | log Kₑ | Reference |

| CuH(Asp) | - | - | [1] |

| Cu(Asp) | - | - | [1] |

| Cu(Asp)₂ | - | - | [1] |

| Cu(Asp)(OH) | - | - | [1] |

Table 1: Overall stability constants (log β) and equilibrium constants (log Kₑ) for selected Cu(II)-L-Aspartic Acid complexes. (Note: Specific values were not consistently available across the initial search results and would require a more targeted literature review for a complete quantitative table).

Spectroscopic techniques provide valuable quantitative data on the electronic and geometric structure of these complexes.

| Complex Species | UV-Vis (λₘₐₓ, nm) | EPR (g∥) | EPR (A∥, 10⁻⁴ cm⁻¹) | Reference |

| Cu(Asp)H₄(CMP) | 780 | 2.409 | 138 | [1] |

Table 2: Spectroscopic data for a ternary Cu(II)-Aspartic Acid-CMP complex, illustrating the type of quantitative data obtainable.

Experimental Protocols

The characterization of copper-L-aspartic acid complexes relies on a suite of analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stoichiometry and stability constants of the formed complexes in solution.

Methodology:

-

Prepare solutions of L-aspartic acid and a copper salt (e.g., Cu(NO₃)₂) of known concentrations.

-

The ionic strength of the solutions is maintained constant using a background electrolyte (e.g., 0.1 M KNO₃).[1]

-

Titrations are performed at a constant temperature (e.g., 20 ± 1°C) under an inert atmosphere (e.g., helium) to prevent the formation of copper hydroxide precipitates at higher pH.[1]

-

A standardized solution of a strong base (e.g., CO₂-free NaOH) is used as the titrant.[1]

-

The potential is measured using a calibrated glass electrode.[1]

-

The titration data (volume of titrant vs. pH) is then analyzed using computer programs like SUPERQUAD to refine the stability constants of the various complex species.[3]

Synthesis of Copper(II)-Aspartate Complexes

Objective: To synthesize solid-state copper-L-aspartic acid complexes for further characterization.

Methodology:

-

Prepare aqueous solutions of a copper salt (e.g., CuCl₂·2H₂O) and L-aspartic acid in a 1:2 molar ratio.[4]

-

For instance, dissolve 0.17 g (1 mmol) of CuCl₂·2H₂O and 0.26 g (2 mmol) of L-aspartic acid in 25 mL of distilled water each.[4]

-

The pH of the resulting solution can be adjusted (e.g., to pH 4 or 7) to target the synthesis of specific complex species.[4]

-

The reaction mixture is stirred for a defined period (e.g., 3 hours).[4]

-

The resulting solid precipitate is collected by filtration, washed with distilled water, and dried.

Spectroscopic Characterization

UV-Vis Spectroscopy:

-

Solutions of the copper-L-aspartic acid complexes are prepared in a suitable solvent (e.g., water).

-

The absorption spectra are recorded over a specific wavelength range (e.g., 300–1000 nm).[4]

-

The wavelength of maximum absorbance (λₘₐₓ) provides information about the d-d electronic transitions of the Cu(II) ion and the coordination environment.

Infrared (IR) Spectroscopy:

-

Solid samples of the complexes are typically analyzed using KBr pellets.

-

IR spectra are recorded over the range of 4000–400 cm⁻¹.[4]

-

Shifts in the characteristic vibrational frequencies of the carboxylate (-COO⁻) and amino (-NH₂) groups of L-aspartic acid upon coordination to copper are analyzed to identify the donor atoms.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

-

EPR spectra of the copper(II) complexes are typically recorded at low temperatures (e.g., 77 K) in a frozen solution (e.g., water-glycol mixture).[3]

-

The g-values (g∥ and g⊥) and the hyperfine coupling constant (A∥) are determined from the spectra.[1]

-

These parameters provide detailed information about the geometry of the copper(II) coordination sphere and the nature of the metal-ligand bonding.[5]

Visualizing Coordination Processes

Diagrams generated using the DOT language provide a clear visual representation of the complex formation and experimental workflows.

Caption: pH-dependent speciation of copper(II)-L-aspartic acid complexes.

Caption: General experimental workflow for synthesis and characterization.

Applications in Drug Development

The coordination of copper with L-aspartic acid is not only of fundamental interest but also holds potential in the field of drug development. Copper complexes, in general, are being investigated for their therapeutic properties, including anticancer and antidiabetic activities.[4] The formation of stable complexes with amino acids like L-aspartic acid can modulate the bioavailability and toxicity of copper, potentially leading to the design of new metallodrugs. For instance, Cr(III)- and Cu(II)-aspartate complexes have been synthesized and shown to reduce blood glucose levels in animal models.[4] Furthermore, understanding these coordination interactions is crucial in the context of neurodegenerative diseases where metal ion homeostasis is dysregulated.

Conclusion

The coordination chemistry of copper with L-aspartic acid is a rich and multifaceted field. The formation of various complex species is intricately controlled by pH, leading to a dynamic equilibrium in solution. A combination of potentiometric, spectroscopic, and synthetic methods allows for a detailed understanding of the structure, stability, and reactivity of these complexes. This knowledge is not only fundamental to bioinorganic chemistry but also provides a basis for the rational design of new compounds with potential therapeutic applications. Further research, particularly in obtaining high-resolution crystal structures and exploring the biological activity of these complexes, will continue to advance this important area of study.

References

- 1. Complexes of Cu(II) Ions and Noncovalent Interactions in Systems with L-Aspartic Acid and Cytidine-5'-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 5. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

Biological Activity of Novel Copper L-Aspartate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Copper complexes have emerged as a significant class of metallodrugs with diverse therapeutic potential, including anticancer, antimicrobial, antioxidant, and antidiabetic properties. The use of amino acids like L-aspartic acid as ligands is particularly promising, as they can enhance the biocompatibility and modulate the activity of the copper center. This technical guide provides an in-depth overview of the synthesis, characterization, and biological activities of novel Copper L-aspartate compounds. It includes detailed experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate complex mechanisms and workflows, serving as a comprehensive resource for researchers in medicinal chemistry and drug development.

Synthesis and Characterization

The foundation of studying the biological activity of this compound compounds lies in their successful synthesis and rigorous characterization. Various methods have been employed, with the most common being aqueous solution reactions.

Experimental Protocol: Chemical Synthesis of Cu(II)-Aspartate Complex

This protocol is adapted from methodologies described for the synthesis of copper-amino acid complexes.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

L-aspartic acid

-

Sodium acetate (for pH adjustment, optional)

-

Distilled or deionized water

-

Magnetic stirrer and hotplate

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of L-aspartic acid by dissolving the required molar amount (e.g., 2 mmol) in a specific volume of distilled water (e.g., 25 mL).

-

Prepare a separate solution of CuCl₂·2H₂O by dissolving the required molar amount (e.g., 1 mmol) in distilled water (e.g., 25 mL).

-

-

Reaction:

-

While stirring continuously, add the metal salt solution dropwise to the L-aspartic acid solution.

-

The pH of the solution can be adjusted (e.g., to pH 4) to optimize the yield.

-

-

Reaction Time and Temperature:

-

Continue stirring the reaction mixture for a set period (e.g., 3 hours) at room temperature or with gentle heating. The optimal reaction time may vary.

-

-

Isolation of the Product:

-

A solid precipitate (often blue or green) will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with small portions of cold distilled water and then a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.

-

-

Drying:

-

Dry the final product in a desiccator or a vacuum oven at a low temperature.

-

-

Characterization:

-

The resulting complex should be characterized using techniques such as FT-IR spectroscopy to confirm the coordination of the amino and carboxyl groups to the copper ion, UV-Vis spectroscopy, and elemental analysis to confirm the compound's composition.

-

Caption: General workflow for the synthesis and characterization of this compound.

Data Presentation: Synthesis and Composition

The yield of this compound complexes is highly dependent on reaction conditions such as pH and time. Elemental analysis is crucial for confirming the stoichiometry of the final product.

Table 1: Synthesis Yield and Conditions for Cu(Asp)Cl₂

| pH | Reaction Time (hours) | Yield (g) | Product Appearance | Reference |

|---|---|---|---|---|

| 2 | - | 0.2935 | Green Solid | |

| 4 | 3 | 0.3095 | Blue Solid | |

| 5 | - | 0.2712 | Blue Solid | |

| 6 | - | 0.2876 | Blue Solid | |

| 7 | 1 | 0.2083 | Blue Solid | |

| 7 | 2 | 0.2258 | Blue Solid | |

| 7 | 3 | 0.2967 | Blue Solid |

| 7 | 4 | 0.2110 | Blue Solid | |

Table 2: Elemental Analysis of a Copper Aspartate Complex

| Compound Formula | Element | Found (%) | Calculated (%) | Reference |

|---|---|---|---|---|

| Cu(HAsp)₂·6H₂O | C | 22.15 | 22.05 | |

| H | 5.45 | 5.55 | ||

| Cu | 14.67 | 14.58 |

| | N | 6.46 | 6.43 | |

Biological Activities

This compound complexes exhibit a range of biological activities, primarily attributed to the redox properties of the copper ion, which can be finely tuned by the aspartate ligand.

Antimicrobial Activity

Copper compounds are well-known for their potent antimicrobial properties. The mechanism involves a multi-pronged attack on microbial cells.

Mechanism of Action:

-

Ion Release: The complex releases cupric ions (Cu²⁺) in the aqueous environment.

-

Membrane Disruption: These ions interact with and penetrate the microbial cell wall and membrane, causing structural damage and increased permeability.

-

Oxidative Stress: Inside the cell, Cu²⁺ catalyzes the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals.

-

Macromolecule Damage: The generated ROS lead to oxidative damage of essential cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death.

Theoretical DFT Studies on the Structure of Copper L-Aspartate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of the Copper L-aspartate complex using Density Functional Theory (DFT). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational modeling and analysis of metal-amino acid complexes. This document details the experimental context, computational methodologies, structural and electronic properties, and potential biological significance of this compound.

Introduction

Copper is an essential trace element in human biology, playing a crucial role in a variety of physiological processes, including enzymatic catalysis, cellular respiration, and neurotransmission.[1][2] L-aspartic acid, a non-essential amino acid, is a key excitatory neurotransmitter in the central nervous system. The complexation of copper with L-aspartic acid is of significant interest due to the potential synergistic or modulated biological activities of the resulting chelate.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric and electronic structures of such metal complexes at the atomic level.[3] DFT calculations provide valuable insights into the stability, reactivity, and spectroscopic properties of these molecules, complementing experimental findings and guiding the design of new therapeutic agents. This guide will explore the theoretical framework for studying the this compound complex, present relevant experimental data for context, and discuss the potential implications of its structural features.

Experimental Protocols

The theoretical models and computational results presented in this guide are grounded in experimental observations. The following sections detail the common protocols for the synthesis and characterization of Copper (II)-L-aspartate complexes.

Synthesis of Copper (II)-L-aspartate

A common method for the synthesis of Copper (II)-L-aspartate involves the reaction of a copper (II) salt with L-aspartic acid in an aqueous solution. The pH of the reaction mixture is a critical parameter that influences the coordination environment of the copper ion.

Materials:

-

Copper (II) chloride dihydrate (CuCl₂·2H₂O)

-

L-aspartic acid

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Distilled water

Procedure:

-

A solution of L-aspartic acid is prepared by dissolving the required molar equivalent in distilled water.

-

A solution of CuCl₂·2H₂O is prepared separately in distilled water.

-

The copper (II) chloride solution is added dropwise to the L-aspartic acid solution with constant stirring.

-

The pH of the resulting mixture is adjusted to a desired value (e.g., pH 4) using a 0.1 M NaOH solution.[4]

-

The reaction mixture is then refluxed at a specific temperature (e.g., 60°C) for a set duration (e.g., 3 hours).[5]

-

The resulting precipitate, typically a blue solid, is collected by filtration, washed with cold distilled water and ethanol, and dried under vacuum.[6]

Spectroscopic Characterization

The synthesized Copper (II)-L-aspartate complex is typically characterized by various spectroscopic techniques to confirm its formation and elucidate its structural features.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the L-aspartate ligand to the copper ion. The vibrational frequencies of the amino (-NH₂) and carboxylate (-COO⁻) groups are particularly informative. Coordination to the metal center leads to characteristic shifts in the stretching and bending frequencies of these groups compared to the free L-aspartic acid. For instance, the asymmetric and symmetric stretching vibrations of the carboxylate group in the complex provide information about its coordination mode (monodentate, bidentate, or bridging).[7]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the complex. The d-d transitions of the copper (II) ion are sensitive to the coordination geometry and the nature of the coordinating ligands. The position and intensity of the absorption bands in the visible region can help to infer the coordination environment around the copper center (e.g., octahedral, tetrahedral, or square planar).[3]

Theoretical DFT Methodology

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of the this compound complex, DFT is employed to determine its optimized geometry, vibrational frequencies, and electronic properties.

Computational Workflow

The following diagram illustrates a typical workflow for the DFT analysis of a metal-amino acid complex like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Conformational Analyses of Physiological Binary and Ternary Copper(II) Complexes with l‐Asparagine and l‐Histidine; Study of Tridentate Binding of Copper(II) in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-dependent regulation of NMDA receptors by cellular prion protein: implications for neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper modulation of NMDA responses in mouse and rat cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA Receptor Activation Mediates Copper Homeostasis in Hippocampal Neurons | Journal of Neuroscience [jneurosci.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of Copper (II) L-Aspartate for Catalytic Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Copper (II) L-aspartate, a metal-amino acid complex with significant potential in catalysis. The synthesis involves the reaction of a copper (II) salt with L-aspartic acid under controlled pH and temperature. This application note includes a step-by-step experimental procedure, characterization data, and a discussion of its applications, particularly as a component in developing advanced catalytic materials such as Metal-Organic Frameworks (MOFs).

Physicochemical Properties

Copper (II) L-aspartate is a coordination complex with well-defined physical and chemical properties. It typically presents as a blue powder.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₅CuNO₄ | [2][3] |

| Molecular Weight | 194.63 g/mol | [2][3] |

| IUPAC Name | copper;(2S)-2-aminobutanedioate | [2][3] |

| CAS Number | 30272-90-3 | [2][3] |

| Appearance | Blue solid/powder | [1][4] |

Synthesis Protocol

This protocol is adapted from a method involving the aqueous reaction of copper (II) chloride and L-aspartic acid.[4] The procedure allows for the synthesis of the complex under various pH conditions to optimize yield and purity.

Materials and Reagents

-

Copper (II) Chloride Dihydrate (CuCl₂·2H₂O)

-

L-Aspartic Acid

-

Sodium Hydroxide (NaOH), 0.1 M solution

-

Distilled Water

Equipment

-

Reflux apparatus

-

Heating mantle or water bath

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Freeze-dryer or vacuum oven

Experimental Workflow

Caption: Workflow for the synthesis and characterization of Copper L-aspartate.

Step-by-Step Procedure

-

Reagent Preparation :

-

Prepare the copper solution by dissolving 0.17 g (1 mmol) of CuCl₂·2H₂O in 25 mL of distilled water.

-

Prepare the ligand solution by dissolving 0.26 g (2 mmol) of L-aspartic acid in 25 mL of distilled water.[4]

-

-

Reaction :

-

Mix the two solutions in a reaction vessel equipped with a magnetic stirrer.

-

Slowly add 0.1 M NaOH solution to the mixture to adjust the pH to the desired level (e.g., pH 4, 5, 6, or 7). Monitor the pH carefully.[4]

-

Set up the reflux apparatus and heat the mixture to 60°C. Maintain this temperature for a set duration (e.g., 3 hours).[4]

-

-

Product Isolation :

-

After the reflux period, allow the solution to cool to room temperature. A solid precipitate should form.

-

Isolate the solid product. For optimal purity and to remove excess salts, washing with cold distilled water followed by centrifugation can be performed.

-

Dry the final product thoroughly. Freeze-drying for 48 hours is an effective method to obtain a fine powder.[4]

-

Experimental Data

Synthesis Yields

The yield of the Copper (II) L-aspartate complex is dependent on reaction conditions such as pH and time. The following table summarizes representative data from a study performing the synthesis at different pH values with a 3-hour reflux time.[4]

| Reaction pH | Reflux Time (hours) | Yield (g) | Product Appearance |

| 2 | 3 | 0.2935 | Green Solid |

| 4 | 3 | 0.3095 | Blue Solid |

| 5 | 3 | 0.2712 | Blue Solid |

| 6 | 3 | 0.2876 | Blue Solid |

| 7 | 3 | 0.2967 | Blue Solid |

Note: Initial reactants were 1 mmol CuCl₂·2H₂O and 2 mmol L-aspartic acid.[4]

Characterization Data

Thermal analysis provides insight into the stability and composition of the synthesized complex.

| Analysis Type | Observation | Interpretation |

| TGA (Thermogravimetric Analysis) | Water loss of ~25% observed. | Corresponds to the loss of coordinated water molecules.[5] |

| TGA/DSC (Differential Scanning Calorimetry) | Final residue formation at ~370°C. | Consistent with the decomposition of the complex to form Copper (II) Oxide (CuO).[5] |

| BET Surface Area | 170.5 m²/g (for L-CuAsp coordination polymer) | Indicates a porous structure, which is advantageous for catalytic applications.[5] |

Catalytic Applications

While simple Copper (II) L-aspartate has shown limited direct use as a catalyst, its true potential lies in its role as a versatile building block for more complex and highly active catalytic systems. Its chirality and coordination chemistry make it an attractive component for specialized applications.

Precursor for Metal-Organic Frameworks (MOFs)

This compound can serve as a key component (ligand and metal node) in the synthesis of chiral, porous MOFs.[6] These frameworks can create confined environments with catalytically active sites, suitable for reactions like enantioselective catalysis or small molecule activation.[6][7] The inherent chirality of L-aspartate can be transferred to the MOF structure, making it a candidate for asymmetric synthesis.[6][7]

Caption: Conceptual diagram of this compound as a building block for a catalytic MOF.

Enantioselective Catalysis

The use of enantiopure L-aspartic acid in the synthesis results in a homochiral complex.[7] This property is highly desirable for creating catalysts that can selectively produce one enantiomer of a chiral product, a critical requirement in the pharmaceutical industry.[5][8]

Bio-inspired Catalysis

The structure of this compound mimics active sites in certain metalloenzymes. For example, aspartic acid residues are crucial for the catalytic activity of copper amine oxidases.[9] Studying synthetic analogues like this compound can provide valuable insights into the mechanisms of these biological catalysts.

References

- 1. This compound CAS 65732-10-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 30272-90-3 | Benchchem [benchchem.com]

- 4. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 7. Buy Copper-DL-aspartate | 65732-10-7 [smolecule.com]

- 8. Chiral resolution of copper aspartate under reaction–diffusion: synergy of experiment and simulation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Kinetic and structural studies on the catalytic role of the aspartic acid residue conserved in copper amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Copper-Amino Acid-Derived Complexes in Enantioselective Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed reactions are a cornerstone of modern synthetic organic chemistry, offering a versatile and cost-effective platform for the formation of carbon-carbon and carbon-heteroatom bonds. When combined with chiral ligands, copper catalysts can facilitate a wide array of enantioselective transformations, which are critical in the pharmaceutical industry for the synthesis of single-enantiomer drugs. While the direct application of a simple Copper L-aspartate complex as an enantioselective catalyst is not extensively documented in current literature, the broader class of copper complexes with chiral ligands derived from amino acids and their Schiff bases has proven to be highly effective.

These bio-inspired ligands are attractive due to their ready availability from the chiral pool, structural diversity, and the presence of multiple coordination sites (N, O) that can effectively chelate the copper center and create a well-defined chiral environment. This document provides an overview of the application of copper-amino acid-derived complexes in enantioselective catalysis, with a specific focus on the asymmetric Henry (nitroaldol) reaction, a fundamental C-C bond-forming reaction for the synthesis of valuable β-nitro alcohols and their derivatives, such as β-amino alcohols.

Application: Enantioselective Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful tool for the synthesis of chiral β-nitro alcohols, which are versatile intermediates in the synthesis of pharmaceuticals and biologically active compounds. Copper(II) complexes with chiral ligands derived from amino acids have been successfully employed as catalysts for this transformation. The chiral ligand, in coordination with the copper ion, activates the aldehyde substrate and directs the approach of the nitronate anion, leading to the preferential formation of one enantiomer of the product.

General Reaction Scheme:

Caption: General scheme for the enantioselective Henry reaction.

A variety of chiral ligands derived from amino acids such as L-phenylalanine, when converted into Schiff bases and complexed with Cu(II), have shown good to excellent enantioselectivity in this reaction.[1]

Quantitative Data

The following table summarizes representative results for the copper-catalyzed enantioselective Henry reaction between various aldehydes and nitromethane, using a chiral Schiff base ligand derived from L-Phenylalanine.

| Entry | Aldehyde (RCHO) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 71 | 85 |

| 2 | 4-Nitrobenzaldehyde | 76 | 90 |

| 3 | 4-Chlorobenzaldehyde | 68 | 88 |

| 4 | 4-Methylbenzaldehyde | 65 | 82 |

| 5 | 2-Naphthaldehyde | 70 | 86 |

| 6 | Cinnamaldehyde | 58 | 75 |

Data synthesized from representative literature on copper-Schiff base catalyzed Henry reactions.[1]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Copper(II)-Schiff Base Complex

This protocol describes a general method for the synthesis of a chiral copper(II)-Schiff base complex derived from an amino acid.

Materials:

-

L-Amino acid (e.g., L-Phenylalanine)

-

Salicylaldehyde derivative (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Methanol (MeOH)

-

Triethylamine (Et₃N) or other suitable base

Procedure:

-

Ligand Synthesis:

-

In a round-bottom flask, dissolve the L-amino acid (1.0 eq) in methanol.

-

Add the salicylaldehyde derivative (1.0 eq) to the solution.

-

Add a catalytic amount of a suitable base (e.g., triethylamine) to promote the condensation reaction.

-

Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base ligand can be monitored by TLC.

-

The resulting chiral Schiff base ligand can be isolated by filtration if it precipitates, or used directly in the next step.

-

-

Complexation:

-

To the methanolic solution of the Schiff base ligand, add Copper(II) acetate monohydrate (1.0 eq).

-

Stir the mixture at room temperature for 1-2 hours. A color change is typically observed, indicating the formation of the copper complex.

-

The chiral copper(II)-Schiff base complex can be isolated by filtration, washed with cold methanol, and dried under vacuum.

-

Caption: Workflow for the synthesis of a chiral Cu(II)-Schiff base complex.

Protocol 2: Enantioselective Henry Reaction Catalyzed by the Chiral Copper(II) Complex

Materials:

-

Chiral Copper(II)-Schiff base complex (from Protocol 1)

-

Aldehyde (1.0 eq)

-

Nitromethane (used as reactant and solvent, typically in large excess)

-

A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., isopropanol, if nitromethane is not the solvent)

Procedure:

-

To a dry reaction vial, add the chiral Copper(II)-Schiff base complex (5-10 mol%).

-

Add the solvent (e.g., isopropanol, 2 mL per 0.5 mmol of aldehyde).

-

Stir the mixture for 30-60 minutes at the desired reaction temperature (e.g., 0 °C or room temperature) to ensure dissolution and catalyst activation.

-

Add the aldehyde (1.0 eq, e.g., 0.5 mmol).

-

Add nitromethane (e.g., 10 eq or as solvent).

-

Add the base (e.g., DIPEA, 10 mol%) to initiate the reaction.

-

Stir the reaction mixture at the specified temperature for the required time (typically 24-72 hours). Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a dilute aqueous solution of HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired β-nitro alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Proposed Catalytic Cycle

A plausible catalytic cycle for the copper-catalyzed enantioselective Henry reaction is depicted below. The cycle involves the coordination of the aldehyde to the chiral copper complex, followed by the enantioselective addition of the nitronate anion.

Caption: Proposed catalytic cycle for the Cu(II)-catalyzed Henry reaction.

Conclusion

Copper complexes with chiral ligands derived from amino acids represent a versatile and powerful class of catalysts for enantioselective synthesis. They have been successfully applied to important transformations like the Henry reaction, providing access to valuable chiral building blocks. The protocols and data presented here serve as a guide for researchers interested in exploring this area of catalysis. Further development of new ligands and reaction conditions is expected to continue expanding the scope and utility of these bio-inspired catalytic systems.

References

Application Notes and Protocols: Copper L-Aspartate as a Catalyst in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds. These reactions are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficiency and substrate scope of copper-catalyzed couplings can be significantly enhanced by the use of appropriate ligands. Among these, amino acids have garnered considerable attention due to their low cost, ready availability, and ability to accelerate reaction rates under milder conditions.[1][2]

While L-proline and N,N-dimethylglycine are the most extensively studied amino acid ligands in this context, other α-amino acids have also been shown to promote Ullmann-type coupling reactions.[2][3] This document provides detailed application notes and adapted protocols for the use of Copper L-Aspartate as a catalyst system in C-N, C-O, and C-S cross-coupling reactions. The protocols provided are based on established methodologies for similar copper/amino acid catalytic systems due to the limited specific literature on this compound.

Synthesis of Copper(II) L-Aspartate Catalyst

A straightforward protocol for the synthesis of a copper(II) L-aspartate complex is adapted from procedures for preparing similar copper-amino acid complexes.[4]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

L-Aspartic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Protocol:

-

Dissolve L-aspartic acid (1.33 g, 10 mmol) in deionized water (50 mL) containing sodium hydroxide (0.80 g, 20 mmol).

-

In a separate beaker, dissolve copper(II) sulfate pentahydrate (2.50 g, 10 mmol) in deionized water (50 mL).

-

Slowly add the copper sulfate solution to the L-aspartate solution with constant stirring.

-

A blue precipitate of copper(II) L-aspartate will form.

-

Stir the mixture at room temperature for 1 hour.

-

Collect the precipitate by filtration and wash it with deionized water followed by ethanol.

-

Dry the solid under vacuum to obtain the copper(II) L-aspartate catalyst.

Cross-Coupling Reactions: Application Notes

This compound can be employed as an in situ generated or pre-formed catalyst for various cross-coupling reactions. The L-aspartate ligand is believed to enhance the solubility of the copper catalyst and facilitate the catalytic cycle.

C-N Cross-Coupling (Ullmann Condensation)

The copper-catalyzed N-arylation of amines, amides, and nitrogen heterocycles is a fundamental transformation in organic synthesis. The use of amino acid ligands allows these reactions to proceed at lower temperatures compared to the classical Ullmann conditions.[2][5]

C-O Cross-Coupling

The formation of diaryl ethers via copper-catalyzed O-arylation of phenols is another critical reaction in the synthesis of natural products and pharmaceuticals. Amino acid-based ligands have been shown to be effective in promoting these transformations.[6][7]

C-S Cross-Coupling

Copper-catalyzed C-S cross-coupling provides a versatile method for the synthesis of aryl sulfides. Amino acid ligands can facilitate the coupling of aryl halides with a variety of sulfur nucleophiles.[8]

Quantitative Data from Copper/Amino Acid-Catalyzed Cross-Coupling Reactions

The following tables summarize representative data from the literature for cross-coupling reactions catalyzed by copper in the presence of various amino acid ligands. This data provides a benchmark for the expected performance of a this compound catalytic system.

Table 1: Copper-Catalyzed C-N Cross-Coupling of Aryl Halides with Amines

| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Aniline | L-Proline | 10 | K₂CO₃ | DMSO | 90 | 24 | 95 |

| 2 | Bromobenzene | Morpholine | L-Proline | 5 | K₃PO₄ | Toluene | 110 | 18 | 88 |

| 3 | 4-Iodotoluene | Pyrrolidine | N,N-Dimethylglycine | 10 | Cs₂CO₃ | Dioxane | 100 | 24 | 92 |

| 4 | 2-Chlorobenzonitrile | n-Hexylamine | L-Proline | 20 | K₂CO₃ | DMF | 120 | 36 | 78 |

Table 2: Copper-Catalyzed C-O Cross-Coupling of Aryl Halides with Phenols

| Entry | Aryl Halide | Phenol | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenol | N,N-Dimethylglycine | 10 | K₃PO₄ | DMF | 120 | 24 | 90 |

| 2 | 4-Bromotoluene | 4-Methoxyphenol | L-Proline | 5 | Cs₂CO₃ | Toluene | 110 | 18 | 85 |

| 3 | 2-Iodophenol | 2,6-Dimethylphenol | Picolinic Acid | 10 | K₃PO₄ | DMSO | 90 | 24 | 92 |

| 4 | 4-Chloronitrobenzene | Phenol | L-Proline | 20 | K₂CO₃ | NMP | 130 | 36 | 75 |

Table 3: Copper-Catalyzed C-S Cross-Coupling of Aryl Halides with Thiols

| Entry | Aryl Halide | Thiol | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Thiophenol | L-Proline | 10 | K₃PO₄ | DMF | 110 | 12 | 94 |

| 2 | 4-Bromotoluene | 4-Methylthiophenol | N-Methylglycine | 5 | K₂CO₃ | Toluene | 100 | 18 | 89 |

| 3 | 2-Iodophenol | Benzyl mercaptan | L-Proline | 10 | Cs₂CO₃ | Dioxane | 120 | 24 | 82 |

| 4 | 4-Chloroacetophenone | Thiophenol | L-Proline | 20 | K₂CO₃ | NMP | 130 | 36 | 70 |

Experimental Protocols (Adapted)

Note: The following protocols are adapted from general procedures for copper/amino acid-catalyzed cross-coupling reactions. Optimization of catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific substrates when using this compound.

Protocol 1: C-N Cross-Coupling of an Aryl Halide with an Amine

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

L-Aspartic acid (0.2 mmol, 20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dimethyl sulfoxide (DMSO) (3 mL)

Procedure:

-

To an oven-dried reaction vial, add the aryl halide, amine, CuI, L-aspartic acid, and K₂CO₃.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

-

Add DMSO via syringe.

-

Seal the vial and heat the reaction mixture at 90-110 °C with vigorous stirring for 18-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: C-O Cross-Coupling of an Aryl Halide with a Phenol

Materials:

-

Aryl halide (1.0 mmol)

-

Phenol (1.2 mmol)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

L-Aspartic acid (0.1 mmol, 10 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Toluene (3 mL)

Procedure:

-

To an oven-dried reaction vial, add the aryl halide, phenol, CuI, L-aspartic acid, and Cs₂CO₃.

-

Evacuate and backfill the vial with an inert atmosphere.

-

Add toluene via syringe.

-

Seal the vial and heat the reaction mixture at 110-120 °C with vigorous stirring for 24-36 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with dichloromethane.

-

Filter through a short pad of silica gel, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Protocol 3: C-S Cross-Coupling of an Aryl Halide with a Thiol

Materials:

-

Aryl halide (1.0 mmol)

-

Thiol (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

L-Aspartic acid (0.2 mmol, 20 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

-

In a reaction tube, combine the aryl halide, thiol, CuI, L-aspartic acid, and K₃PO₄.

-

Evacuate and backfill the tube with an inert atmosphere.

-

Add DMF via syringe.

-

Seal the tube and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, allow the reaction to cool to ambient temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. | Semantic Scholar [semanticscholar.org]

- 6. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Copper L-aspartate in Biodegradable Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Copper L-aspartate in biodegradable polymers, drawing upon established principles of copper-containing biomaterials. While direct literature on this compound-polymer composites is emerging, the following protocols are based on well-documented methodologies for incorporating copper compounds into biodegradable matrices for biomedical applications.

Introduction

Copper is an essential trace element with potent antimicrobial and pro-angiogenic properties.[1][2] Its incorporation into biodegradable polymers offers a promising strategy for developing advanced biomaterials for tissue engineering, drug delivery, and medical devices.[1][2] this compound, a complex of copper with the amino acid L-aspartic acid, provides a biocompatible source of copper ions. Poly(aspartic acid), a biodegradable polymer, has a strong affinity for metal ions like copper, suggesting that L-aspartic acid as a ligand can facilitate the integration and controlled release of copper from a polymer matrix.[3][4]

Biodegradable polymers such as poly(lactic acid) (PLA), poly(caprolactone) (PCL), and chitosan are widely used in biomedical applications due to their biocompatibility and tunable degradation rates.[5] The incorporation of this compound into these polymers can impart antimicrobial functionality and promote tissue regeneration.

Applications

Antimicrobial Materials and Coatings

This compound-loaded biodegradable polymers can be utilized as antimicrobial coatings for medical devices, wound dressings, and packaging materials to prevent biofilm formation and reduce the risk of infections.[6][7][8] The release of copper ions from the polymer matrix disrupts bacterial cell membranes and generates reactive oxygen species, leading to bacterial death.[9]

Tissue Engineering Scaffolds

In tissue engineering, scaffolds containing this compound can promote the regeneration of bone and other tissues.[2] Copper ions have been shown to stimulate angiogenesis (the formation of new blood vessels) and osteogenesis (bone formation) by upregulating the expression of vascular endothelial growth factor (VEGF).[1][2] Biodegradable scaffolds releasing this compound can thus support cell adhesion, proliferation, and differentiation.[2][10]

Controlled Drug Delivery

The biodegradable polymer matrix can be designed to release this compound in a controlled manner over a desired period. This is particularly beneficial for applications requiring sustained antimicrobial activity or prolonged stimulation of tissue regeneration. The release kinetics can be modulated by altering the polymer composition, porosity, and the loading of this compound.

Experimental Protocols

The following are detailed protocols for the synthesis, characterization, and evaluation of this compound-biodegradable polymer composites.

Protocol 1: Synthesis of this compound-Polymer Composite Films (Solvent Casting Method)

This protocol describes a general method for preparing composite films of this compound with PLA or PCL.

Materials:

-

Poly(lactic acid) (PLA) or Poly(caprolactone) (PCL)

-

This compound powder

-

Dichloromethane (DCM) or Chloroform

-

Glass petri dishes

-

Magnetic stirrer

Procedure:

-

Prepare a 5% (w/v) solution of PLA or PCL in DCM by dissolving the polymer pellets in the solvent under magnetic stirring until a homogenous solution is obtained.

-

Disperse a calculated amount of this compound powder into the polymer solution to achieve the desired final concentration (e.g., 0.5%, 1%, 2% w/w relative to the polymer).

-

Continue stirring for 2-4 hours to ensure uniform dispersion of the this compound.

-

Pour the resulting suspension into a glass petri dish.

-

Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

-

Once the film is completely dry, carefully peel it from the petri dish.

-

Store the composite film in a desiccator until further use.

Protocol 2: Characterization of this compound-Polymer Composites

1. Surface Morphology (Scanning Electron Microscopy - SEM):

-

Mount a small section of the composite film onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

-

Observe the surface morphology and the dispersion of this compound particles under the SEM.

2. Chemical Composition (Fourier-Transform Infrared Spectroscopy - FTIR):

-

Obtain FTIR spectra of the pure polymer, pure this compound, and the composite film.

-

Analyze the spectra to identify characteristic peaks and confirm the presence of both components in the composite.

3. Copper Release Study:

-

Cut a known weight and size of the composite film.

-

Immerse the film in a known volume of phosphate-buffered saline (PBS, pH 7.4) at 37°C in a shaker.

-

At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48, 72 hours), withdraw a small aliquot of the PBS.

-

Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

-

Determine the concentration of copper in the collected aliquots using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

-

Calculate the cumulative percentage of copper released over time.